molecular formula C14H16F3N5O2 B2690969 1-benzyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea CAS No. 1421491-09-9

1-benzyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Cat. No. B2690969
CAS RN: 1421491-09-9
M. Wt: 343.31
InChI Key: NFCZOILCVDBXNY-UHFFFAOYSA-N
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Description

1-benzyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C14H16F3N5O2 and its molecular weight is 343.31. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Structural Characterization

Click One-Pot Synthesis and Spectral Analyses

A study demonstrated the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles using a one-pot strategy. The compounds were characterized by spectroscopic methods and crystallography, revealing their molecular structures and stabilization through weak intermolecular hydrogen bonding interactions. Density Functional Theory (DFT) calculations were employed to understand their structural properties further (Ahmed et al., 2016).

Microwave-Promoted Synthesis

Another research outlined the microwave-assisted synthesis of 1,2,4-triazole derivatives, starting from specific ethyl esters. The study also assessed the compounds for antimicrobial, anti-lipase, and antiurease activities, highlighting the utility of microwave irradiation in accelerating the synthesis of heterocyclic compounds (Özil et al., 2015).

Synthesis of Cyclic Dipeptidyl Ureas

Research into 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas. These compounds were synthesized via Ugi reactions followed by a stirring process with sodium ethoxide, showcasing innovative pathways to pseudopeptidic [1,2,4]triazines (Sañudo et al., 2006).

Biological Evaluations

Antidiabetic and Antimicrobial Agents

A study focused on synthesizing fluorinated 1,2,4-triazoles and benzenesulfonyl urea/thiourea derivatives, exploring their antimicrobial and mild antidiabetic properties. This research underscores the potential therapeutic applications of these compounds in treating microbial infections and diabetes (Faidallah et al., 2011).

Catalytic Applications

Research on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands showcased their efficiency in catalytic oxidation of alcohols and transfer hydrogenation of ketones. Such studies provide insights into the versatile applications of 1,2,3-triazole derivatives in catalysis, potentially useful in various synthetic and industrial processes (Saleem et al., 2013).

properties

IUPAC Name

1-benzyl-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O2/c1-21-11(14(15,16)17)20-22(13(21)24)8-7-18-12(23)19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCZOILCVDBXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)NCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

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